NIH-12848

描述

NIH-12848 是一种基于喹唑啉胺的化合物,以其作为磷脂酰肌醇-5-磷酸-4-激酶 γ 的高度选择性、非 ATP 竞争性、可逆抑制剂而闻名。 这种酶参与多种细胞过程,包括调节磷脂酰肌醇-5-磷酸水平 .

准备方法

合成路线和反应条件

NIH-12848 通过多步合成过程合成,涉及形成喹唑啉胺核心结构。

工业生产方法

This compound 的工业生产涉及优化合成路线,以确保高产率和纯度。 这包括控制反应条件,例如温度、压力和溶剂选择。 最终产品通常采用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

NIH-12848 会经历各种化学反应,包括:

氧化: 化合物在特定条件下可以被氧化以形成氧化衍生物。

还原: 还原反应可以修饰官能团,导致不同的衍生物。

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂 .

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生具有改变的电子性质的喹唑啉胺衍生物,而取代反应可以引入新的官能团,增强化合物的活性 .

科学研究应用

Cancer Therapy

NIH-12848 has been explored for its potential in cancer treatment due to its ability to modulate cell signaling pathways associated with tumor growth. The compound's selectivity for PI5P4Kγ allows for targeted inhibition, reducing off-target effects commonly seen with less selective inhibitors. Studies have indicated that this compound can inhibit cancer cell proliferation by disrupting the signaling pathways that promote survival .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF7 (Breast) | Reduced proliferation | |

| A549 (Lung) | Induced apoptosis | |

| HeLa (Cervical) | Inhibited migration |

Immunological Disorders

The role of PI5P4Kγ in immune cell signaling suggests that inhibitors like this compound could be beneficial in treating immunological disorders. Research has shown that this compound can modulate immune responses by affecting T-cell activation and cytokine production. This modulation is particularly relevant for diseases characterized by overactive immune responses, such as autoimmune disorders .

Case Study: Impact on T-cell Activation

In a study involving human peripheral blood mononuclear cells, treatment with this compound resulted in decreased production of pro-inflammatory cytokines following stimulation with anti-CD3 antibodies. This suggests a potential therapeutic application in managing autoimmune conditions where T-cell activation is dysregulated .

Neurodegenerative Diseases

Recent findings indicate that PI5P4Kγ may play a role in neurodegenerative diseases by influencing neuronal survival and apoptosis. This compound's ability to selectively inhibit this kinase could provide insights into neuroprotective strategies. Preliminary studies have shown that this compound can enhance neuronal survival under stress conditions, making it a candidate for further investigation in diseases such as Alzheimer's and Parkinson's disease .

Table 2: Effects of this compound on Neuronal Cells

| Neuronal Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y | Increased survival under oxidative stress | |

| Primary Neurons | Reduced apoptosis |

Mechanistic Insights

This compound operates through an allosteric binding mechanism rather than competing directly at the ATP-binding site, which is a common feature among many kinase inhibitors. This unique interaction profile not only enhances its selectivity but also provides an opportunity to explore novel therapeutic avenues targeting PI5P4Kγ without affecting other kinases significantly .

作用机制

NIH-12848 通过与磷脂酰肌醇-5-磷酸-4-激酶 γ 的磷脂酰肌醇-5-磷酸结合区域结合发挥作用。 这种结合抑制酶的活性,阻止磷脂酰肌醇-5-磷酸的磷酸化。 该化合物的选择性归因于其非 ATP 竞争性、变构结合模式,该模式不干扰酶的 ATP 结合位点 .

相似化合物的比较

类似化合物

- PI4KIIIβ 抑制剂,BF738735

- KIFC1 抑制剂,AZ82

- 丙酮酸脱氢酶激酶抑制剂,AZD7545

独特性

NIH-12848 由于其对磷脂酰肌醇-5-磷酸-4-激酶 γ 的高选择性和非 ATP 竞争性结合模式而独一无二。 与靶向 ATP 结合位点的其他抑制剂不同,this compound 变构结合,降低了脱靶效应的可能性,并增强了其特异性 .

生物活性

NIH-12848, also known as NCGC00012848-02, is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a key enzyme involved in various cellular processes, including signaling pathways related to cancer, immune responses, and neurodegeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.

This compound has been shown to inhibit PI5P4Kγ with an IC50 value of approximately 1 μM in vitro, while displaying minimal inhibitory effects on the α and β isoforms of PI5P4K at concentrations up to 100 μM . The compound does not interact with the ATP-binding site of PI5P4Kγ; instead, it binds to the PI5P-binding site, which is crucial for the enzyme's activity . This allosteric mode of inhibition allows for selective targeting without affecting other kinases, making this compound a valuable tool for studying PI5P4Kγ functions in cellular systems.

Efficacy in Cellular Models

In cultured mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane—a process that occurs during cell confluence and polarization. This effect mimicked that of specific RNA interference (RNAi) knockdown of PI5P4Kγ, indicating that this compound effectively disrupts normal cellular functions associated with this kinase .

Table 1: Summary of this compound Effects in Cellular Models

| Cell Type | Effect Observed | Mechanism |

|---|---|---|

| mpkCCD cells | Inhibition of Na+/K+-ATPase translocation | Allosteric inhibition of PI5P4Kγ |

| Epithelial cells | Disruption of functional polarity | Induction of cellular stress responses |

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of this compound. For instance, research has demonstrated that inhibiting PI5P4Kγ can impact insulin signaling pathways and modulate immune responses. In knockout mice lacking PI5P4Kγ, researchers observed increased immune activity indicative of autoimmune conditions .

Case Study: Cancer Therapeutics

A notable application of this compound is its role in cancer research. Studies have shown that PI5P4Kγ is upregulated in various cancers, suggesting that inhibitors like this compound could be used to target tumor growth and progression. For example, in models where PI5P4Kγ was overexpressed, treatment with this compound resulted in reduced cell proliferation and increased apoptosis .

属性

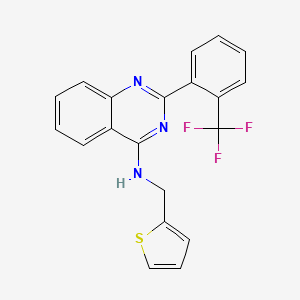

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAEJRHUCSSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。